Enpromate (CAS 10087-89-5): A Technical Guide for Drug Development Professionals
Enpromate (CAS 10087-89-5): A Technical Guide for Drug Development Professionals
Introduction
Enpromate, identified by the CAS number 10087-89-5, is a chemical entity with potential applications in the pharmaceutical sector, particularly within oncology. Its chemical structure, 1,1-diphenyl-2-propynyl cyclohexylcarbamate, places it within the carbamate class of compounds, a group known for a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current knowledge on Enpromate, including its molecular structure, and available property data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this molecule.
Molecular Structure and Chemical Identity
Enpromate is a carbamate derivative featuring a sterically hindered propargyl alcohol esterified with a cyclohexyl carbamic acid. The molecule is characterized by the presence of two phenyl rings attached to the same carbon atom, which also bears the propargyl group.
Key Identifiers:
| Identifier | Value |
| CAS Number | 10087-89-5 |
| Molecular Formula | C22H23NO2 |
| Molecular Weight | 333.42 g/mol |
| IUPAC Name | 1,1-diphenylprop-2-yn-1-yl cyclohexylcarbamate |
| SMILES | C#CC(c1ccccc1)(c2ccccc2)OC(=O)NC3CCCCC3 |
| Synonyms | 1,1-DIPHENYL-2-PROPYNL-CYCLOHEXYL-CARBAMATE, CARBAMIC ACID, CYCLOHEXYL-, 1,1-DIPHENYL-2-PROPYNYL ESTER, NSC-112682 |
graph "Enpromate_Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="C"]; N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; H1 [label="H"];
// Phenyl Ring 1 C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C3;
// Phenyl Ring 2 C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9;
// Central Carbon and Propargyl group C2 -- C3; C2 -- C9; C2 -- C1; C1 -- H1; C1 -- C15 [style=dotted]; // Triple bond representation// Carbamate Linkage C2 -- O1; O1 -- C16; C16 -- O2 [style=dotted]; // Double bond C16 -- N1;
// Cyclohexyl Ring N1 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C22 -- C17; }
Caption: 2D representation of the molecular structure of Enpromate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 333.42 g/mol | Publicly available chemical databases |
| Molecular Formula | C22H23NO2 | Publicly available chemical databases |
| Physical Form | Solid (predicted) | Inferred from structure |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents (predicted) | Inferred from structure |
| pKa | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Pharmacological Profile and Potential Mechanism of Action
Enpromate is classified as a potential antineoplastic agent.[3] While the specific mechanism of action for Enpromate has not been elucidated in publicly available literature, the carbamate functional group is a key structural motif in a number of anticancer agents.[2][4]
General Mechanisms of Action for Carbamate-Containing Anticancer Agents:
-
Prodrug Approach: Carbamate groups are often used to mask a pharmacologically active moiety, such as a cytotoxic phenol.[5] The carbamate can be designed to be cleaved under specific physiological conditions, such as the tumor microenvironment, to release the active drug, thereby enhancing selectivity and reducing systemic toxicity.
-
Tubulin Polymerization Inhibition: Some carbamate derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division.[2] By inhibiting tubulin polymerization, these agents can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Enzyme Inhibition: Carbamates can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.[1]
Given the structure of Enpromate, it is plausible that its potential antineoplastic activity could stem from one or more of these mechanisms. The bulky diphenylpropargyl group could play a significant role in binding to a specific biological target. Further research is required to determine the precise pharmacological profile of Enpromate.
Caption: Potential mechanisms of antineoplastic activity for carbamate-containing compounds like Enpromate.
Experimental Protocols: Synthesis and Characterization
Specific, validated experimental protocols for the synthesis and characterization of Enpromate are not detailed in the available scientific literature. However, general methods for the synthesis of propargyl carbamates can be adapted.
General Synthesis of Propargyl Carbamates
A common method for the synthesis of carbamates is the reaction of an alcohol with an isocyanate.[6] For Enpromate, this would involve the reaction of 1,1-diphenyl-2-propyn-1-ol with cyclohexyl isocyanate.
Reaction Scheme:
Illustrative Protocol:
-
Reactant Preparation: Dissolve 1,1-diphenyl-2-propyn-1-ol in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: Add an equimolar amount of cyclohexyl isocyanate to the solution dropwise at room temperature. A catalyst, such as a tertiary amine (e.g., triethylamine) or a tin compound (e.g., dibutyltin dilaurate), may be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent if necessary. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[7]
Characterization Methods
The synthesized Enpromate should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbamate C=O and N-H stretching vibrations, and the alkyne C≡C and ≡C-H stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[8]
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C22H23NO2.
Caption: A general experimental workflow for the synthesis and characterization of Enpromate.
Future Directions and Conclusion
Enpromate represents a molecule of interest within the broad class of carbamate compounds with potential antineoplastic properties. However, the current publicly available data is limited. To fully assess its therapeutic potential, further research is critically needed in the following areas:
-
Detailed Physicochemical Profiling: Experimental determination of solubility, pKa, melting point, and other key parameters is essential for formulation development.
-
Elucidation of the Mechanism of Action: In-depth biological studies are required to identify the specific cellular targets and pathways affected by Enpromate.
-
In Vitro and In Vivo Efficacy Studies: Evaluation of its cytotoxic and antitumor activity in relevant cancer cell lines and animal models is necessary.
-
Development of Validated Analytical Methods: Robust and sensitive analytical methods are needed for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.
This technical guide provides a consolidated overview of the existing information on Enpromate (CAS 10087-89-5). While significant data gaps remain, the structural features of this molecule warrant further investigation into its potential as a therapeutic agent.
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